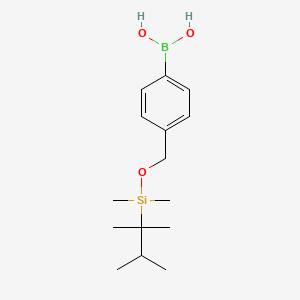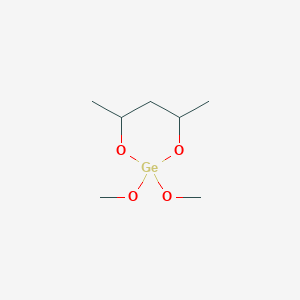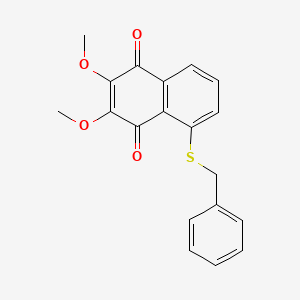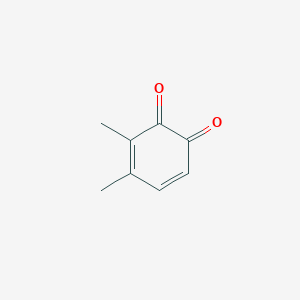![molecular formula C7H13BO2 B14141692 [(1E,3E)-hepta-1,3-dienyl]boronic Acid CAS No. 220092-60-4](/img/structure/B14141692.png)
[(1E,3E)-hepta-1,3-dienyl]boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E,3E)-hepta-1,3-dienyl]boronic acid is an organic compound with the molecular formula C7H13BO2. It is a boronic acid derivative characterized by the presence of a hepta-1,3-dienyl group attached to the boron atom. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-hepta-1,3-dienyl]boronic acid typically involves the borylation of hepta-1,3-diene. One common method is the Miyaura borylation reaction, which involves the coupling of hepta-1,3-diene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves continuous flow processes to handle large-scale reactions efficiently. These methods utilize automated systems to control reaction parameters, ensuring consistent product quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
[(1E,3E)-hepta-1,3-dienyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typical reagents in Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes.
Substitution: Various substituted alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
[(1E,3E)-hepta-1,3-dienyl]boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [(1E,3E)-hepta-1,3-dienyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The compound can interact with molecular targets through its boronic acid group, which can form complexes with hydroxyl groups on proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols but differs in its aromatic structure.
Methylboronic acid: A simpler boronic acid with a single methyl group attached to the boron atom.
Vinylboronic acid: Contains a vinyl group attached to the boron atom, making it useful in different types of polymerization reactions.
Uniqueness
[(1E,3E)-hepta-1,3-dienyl]boronic acid is unique due to its conjugated diene structure, which imparts distinct reactivity and stability compared to other boronic acids. This structure allows it to participate in a broader range of chemical reactions and makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
220092-60-4 |
|---|---|
Molekularformel |
C7H13BO2 |
Molekulargewicht |
139.99 g/mol |
IUPAC-Name |
[(1E,3E)-hepta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C7H13BO2/c1-2-3-4-5-6-7-8(9)10/h4-7,9-10H,2-3H2,1H3/b5-4+,7-6+ |
InChI-Schlüssel |
RAELEJPKRSRLHL-YTXTXJHMSA-N |
Isomerische SMILES |
B(/C=C/C=C/CCC)(O)O |
Kanonische SMILES |
B(C=CC=CCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)

![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)

![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)


![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)

![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)

